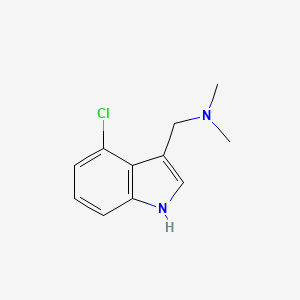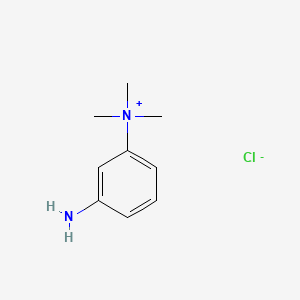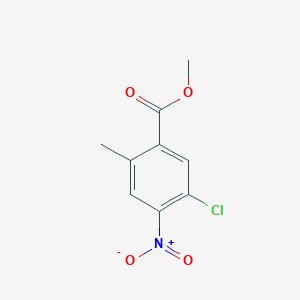
Benzenemethanol, alpha-ethyl-3-fluoro-, (alphaR)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Fluorophenyl)-1-propanol is a chiral organic compound featuring a fluorine atom attached to a phenyl ring and a hydroxyl group on a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-1-propanol typically involves the reduction of ®-1-(3-Fluorophenyl)-1-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of ®-1-(3-Fluorophenyl)-1-propanol may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired alcohol with high enantioselectivity.
Types of Reactions:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanol can be oxidized to ®-1-(3-Fluorophenyl)-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to yield ®-1-(3-Fluorophenyl)-1-propanamine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form ®-1-(3-Fluorophenyl)-1-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanone
Reduction: ®-1-(3-Fluorophenyl)-1-propanamine
Substitution: ®-1-(3-Fluorophenyl)-1-chloropropane
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluorophenyl)-1-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
®-1-(3-Chlorophenyl)-1-propanol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(3-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of fluorine.
®-1-(3-Methylphenyl)-1-propanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: ®-1-(3-Fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule in various applications.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(1R)-1-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
InChI Key |
UINJQZXICQEKRH-SECBINFHSA-N |
SMILES |
CCC(C1=CC(=CC=C1)F)O |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)F)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)


![Methyl 3-amino-4,7-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1639952.png)



![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)

